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molecular formula C8H12N2 B012542 N-Methyl-2-(pyridin-3-YL)ethanamine CAS No. 19690-13-2

N-Methyl-2-(pyridin-3-YL)ethanamine

Cat. No. B012542
M. Wt: 136.19 g/mol
InChI Key: WKRUEUNOCVALAM-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

To 32.6 g of 40% aqueous methylamine solution was added 7.48 g (0.042 mole) of 2-(3-pyridyl)ethyl chloride hydrochloride in small portions with stirring. The mixture was transfered to a stainless steel reaction column and heated at an external temperature of 80° C. for 4 hours. After cooling, 3.36 g of NaOH was added with ice-cooling and stirring and the mixture was saturated with sodium chloride and extracted with CH2Cl2. The extract was dried over MgSO4 and the CH2Cl2 was distilled off to give 6.32 g of the title compound in crude form as a yellow oil.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl.[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11]Cl)[CH:5]=1.[OH-].[Na+].[Cl-].[Na+]>>[CH3:1][NH:2][CH2:11][CH2:10][C:6]1[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
CN
Name
Quantity
7.48 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CCCl
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.36 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the CH2Cl2 was distilled off

Outcomes

Product
Name
Type
product
Smiles
CNCCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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